An In-depth Technical Guide to 4-Bromobenzonitrile-d4: Chemical Properties and Structure
An In-depth Technical Guide to 4-Bromobenzonitrile-d4: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 4-Bromobenzonitrile-d4. This deuterated analog of 4-bromobenzonitrile (B114466) serves as a crucial tool in advanced scientific research, particularly in the fields of medicinal chemistry and drug development.
Core Chemical Properties
4-Bromobenzonitrile-d4, with the IUPAC name 4-bromo-2,3,5,6-tetradeuteriobenzonitrile, is a stable, isotopically labeled compound. The deuterium (B1214612) labeling provides a distinct mass signature, making it an ideal internal standard for quantitative analysis.[1][2]
Quantitative Data Summary
The key physicochemical properties of 4-Bromobenzonitrile-d4 are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇D₄BrN | [3] |
| Molecular Weight | 186.04 g/mol | [1] |
| CAS Number | 771534-56-6 | [1][3] |
| Melting Point | 110-115 °C | [3] |
| Boiling Point | 235-237 °C | [3] |
| Isotopic Purity | Typically ≥98 atom % D | - |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in alcohol and ether; very slightly soluble in water.[4] | - |
Chemical Structure
The chemical structure of 4-Bromobenzonitrile-d4 consists of a benzene (B151609) ring substituted with a bromine atom, a nitrile group, and four deuterium atoms replacing the hydrogen atoms on the aromatic ring. The positions of the deuterium atoms are at the 2, 3, 5, and 6 positions of the benzene ring.
Caption: Chemical structure of 4-Bromobenzonitrile-d4.
Experimental Protocols
Synthesis of 4-Bromobenzonitrile-d4
A common method for the synthesis of 4-Bromobenzonitrile involves the Sandmeyer reaction of 4-bromoaniline. For the deuterated analog, a similar pathway can be followed, starting with deuterated aniline (B41778) or by performing a deuterium exchange on a suitable intermediate. One documented method involves the use of platinum(IV) oxide and heavy water (D₂O).[3]
Materials:
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Platinum(IV) oxide (PtO₂)
-
Sodium nitrite (B80452) (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Hydrobromic acid (HBr, 48%)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
Step 1: Deuteration of 4-Aminobenzonitrile
-
In a sealed reaction vessel, dissolve 4-aminobenzonitrile in D₂O.
-
Add a catalytic amount of PtO₂.
-
Heat the mixture under pressure while stirring for 24-48 hours to facilitate H/D exchange on the aromatic ring.
-
Monitor the reaction progress by ¹H NMR spectroscopy until the desired level of deuteration is achieved.
-
After cooling, filter the catalyst and extract the deuterated 4-aminobenzonitrile with diethyl ether.
-
Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent to obtain 4-amino-2,3,5,6-tetradeuteriobenzonitrile.
Step 2: Diazotization and Sandmeyer Reaction
-
Dissolve the deuterated 4-aminobenzonitrile in a mixture of HBr and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of CuBr in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
Cool the mixture and extract the product with diethyl ether.
-
Wash the organic layer with water and a saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄ and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 4-Bromobenzonitrile-d4.
Applications in Research and Drug Development
4-Bromobenzonitrile-d4 is primarily used as an internal standard in pharmacokinetic (PK) and drug metabolism studies.[5] The deuterium labeling allows for its differentiation from the non-labeled analyte by mass spectrometry, ensuring accurate quantification in complex biological matrices.
The general workflow for a pharmacokinetic study utilizing a deuterated internal standard is depicted below.
Caption: Workflow of a pharmacokinetic study using a deuterated internal standard.
The use of a stable isotope-labeled internal standard like 4-Bromobenzonitrile-d4 is critical for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the quantitative results.[6][7] This is a fundamental requirement for regulatory submissions in drug development.[6]
References
- 1. 4-Bromobenzonitrile-d4 | C7H4BrN | CID 71309635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
- 3. 4-BROMOBENZONITRILE-D4|lookchem [lookchem.com]
- 4. CAS 623-00-7: 4-Bromobenzonitrile | CymitQuimica [cymitquimica.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
